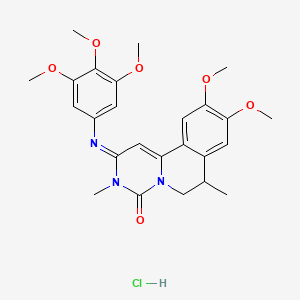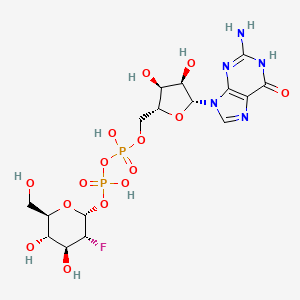
Gdp-2FMan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine diphosphate 2-deoxy-2-fluoro-D-mannose (Gdp-2FMan) is a nucleotide sugar analogue. It is structurally similar to guanosine diphosphate mannose (GDP-Man), but with a fluorine atom replacing the hydroxyl group at the 2-position of the mannose moiety. This compound is primarily used in biochemical research to study glycosylation processes and as an inhibitor of glycosyltransferase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gdp-2FMan typically involves the following steps:
Starting Materials: The synthesis begins with guanosine diphosphate (GDP) and 2-deoxy-2-fluoro-D-mannose.
Coupling Reaction: The GDP is coupled with 2-deoxy-2-fluoro-D-mannose using a phosphomannomutase enzyme to form this compound.
Purification: The product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound is not widely reported, but it would likely involve large-scale enzymatic synthesis using recombinant microorganisms engineered to overexpress the necessary enzymes (e.g., phosphomannomutase) to facilitate the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
Gdp-2FMan undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of the fluorine atom, this compound can participate in nucleophilic substitution reactions.
Hydrolysis: The diphosphate group can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Enzymatic Reactions: Enzymes such as glycosyltransferases are commonly used to study the incorporation of this compound into glycoproteins.
Chemical Reagents: Acidic or basic conditions can be used to hydrolyze the diphosphate group.
Major Products Formed
Glycoproteins: When used in glycosylation reactions, this compound is incorporated into glycoproteins, altering their structure and function.
Hydrolyzed Products: Hydrolysis of this compound results in the formation of guanosine monophosphate (GMP) and 2-deoxy-2-fluoro-D-mannose.
Scientific Research Applications
Gdp-2FMan has several applications in scientific research:
Biochemistry: It is used to study the mechanisms of glycosylation and the role of glycosyltransferases in cellular processes.
Industrial Biotechnology:
Mechanism of Action
Gdp-2FMan exerts its effects by inhibiting glycosyltransferase enzymes, which are responsible for the transfer of sugar moieties to proteins and lipids. The fluorine atom at the 2-position of the mannose moiety interferes with the enzyme’s active site, preventing the transfer of the sugar moiety and thus inhibiting glycosylation . This inhibition can lead to the accumulation of incomplete glycoproteins, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Guanosine diphosphate mannose (GDP-Man): The parent compound, which lacks the fluorine substitution.
2-deoxy-2-fluoro-D-glucose (2FGlc): Another fluorinated sugar analogue used in similar biochemical studies.
Guanosine diphosphate fucose (GDP-Fuc): A related nucleotide sugar involved in fucosylation processes.
Uniqueness
Gdp-2FMan is unique due to the presence of the fluorine atom, which significantly alters its biochemical properties compared to GDP-Man. This modification makes it a valuable tool for studying glycosylation and for developing inhibitors of glycosyltransferase enzymes .
Properties
CAS No. |
67341-46-2 |
|---|---|
Molecular Formula |
C16H24FN5O15P2 |
Molecular Weight |
607.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H24FN5O15P2/c17-6-10(26)8(24)4(1-23)35-15(6)36-39(31,32)37-38(29,30)33-2-5-9(25)11(27)14(34-5)22-3-19-7-12(22)20-16(18)21-13(7)28/h3-6,8-11,14-15,23-27H,1-2H2,(H,29,30)(H,31,32)(H3,18,20,21,28)/t4-,5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 |
InChI Key |
XCTFCJLBVWFRGN-MZLYXUEVSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)F)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)F)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


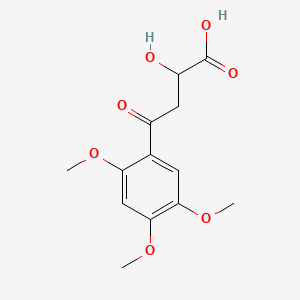
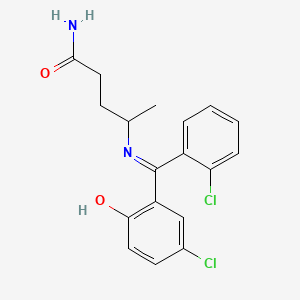
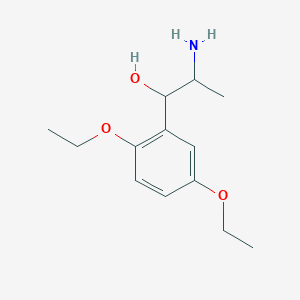
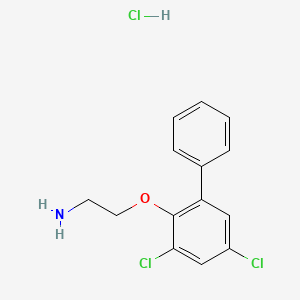
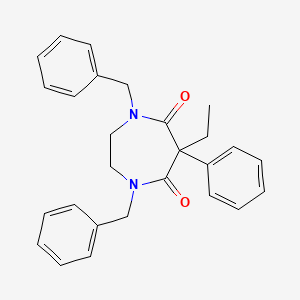
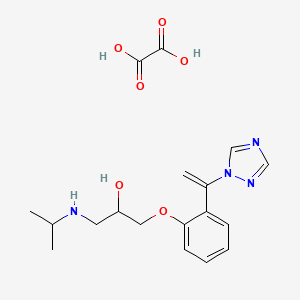
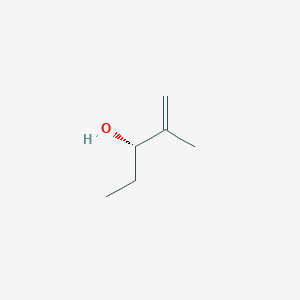
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-heptylcarbamic acid](/img/structure/B12740823.png)
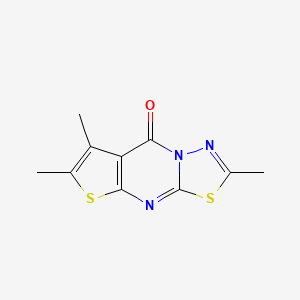
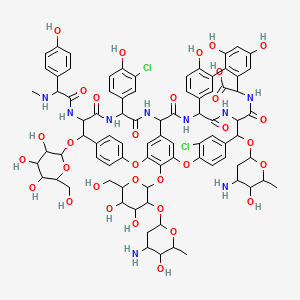
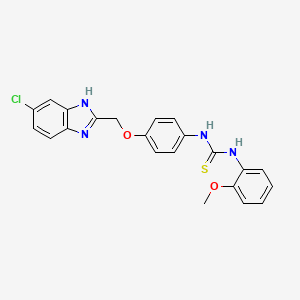

![phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B12740850.png)
